molecular formula C12H14N4O6 B095173 4-Amino-7-(b-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine-5-carboxylic acid CAS No. 18418-00-3

4-Amino-7-(b-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine-5-carboxylic acid

Cat. No.: B095173
CAS No.: 18418-00-3
M. Wt: 310.26 g/mol
InChI Key: WZXVKMQZIUJYSL-IOSLPCCCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-7-(β-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is a nucleoside analog characterized by a pyrrolo[2,3-d]pyrimidine core linked to a β-D-ribofuranosyl moiety and a carboxylic acid group at position 5. This compound shares structural similarities with Sangivamycin (4-amino-7-(β-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide), differing only in the substitution at position 5 (carboxylic acid vs. carboxamide) .

Properties

IUPAC Name

4-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O6/c13-9-6-4(12(20)21)1-16(10(6)15-3-14-9)11-8(19)7(18)5(2-17)22-11/h1,3,5,7-8,11,17-19H,2H2,(H,20,21)(H2,13,14,15)/t5-,7-,8-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZXVKMQZIUJYSL-IOSLPCCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Pyrrole Substrate : Ethyl 3-cyano-4-aminopyrrole-2-carboxylate serves as the primary precursor due to its reactive nitrile and ester groups, enabling subsequent cyclization.

  • Glycosyl Donor : 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose is activated as the corresponding bromides or chlorides (e.g., 2,3,5-tri-O-acetyl-β-D-ribofuranosyl chloride).

  • Silylation : Hexamethyldisilazane (HMDS) silylates the pyrrole nitrogen, enhancing nucleophilicity for glycosylation.

  • Catalysis : Trimethylsilyl triflate (TMSOTf) facilitates the formation of the β-glycosidic bond via an SN2 mechanism, ensuring >90% β-anomer formation.

Table 1: Glycosylation Reaction Parameters

ParameterConditionsYield (%)
SolventAnhydrous acetonitrile
Temperature80°C, reflux85
Silylation AgentHMDS (2.5 equiv)
Lewis AcidTMSOTf (0.3 equiv)
Glycosyl Donor2,3,5-tri-O-acetyl-ribofuranosyl chloride (1.2 equiv)

Cyclization to Form the Pyrrolo[2,3-d]pyrimidine Core

Following glycosylation, the pyrrole intermediate undergoes cyclization to construct the pyrimidine ring. Formamidine acetate is the reagent of choice for this step, enabling annulation via nucleophilic attack and dehydration.

Mechanistic Insights

  • Nitrile Activation : The nitrile group reacts with formamidine to generate a reactive amidine intermediate.

  • Ring Closure : Intramolecular attack by the amino group at the ester carbonyl forms the pyrimidine ring, releasing ethanol and ammonia.

Table 2: Cyclization Optimization

ConditionEffect on Yield
Formamidine Acetate (3 equiv)Maximizes ring closure efficiency
Solvent (DMF)Enhances solubility at 120°C
Reaction Time (8 hr)Balances completion vs. degradation

Characterization Data :

  • IR : Loss of nitrile stretch (~2200 cm⁻¹), emergence of C=N (1590 cm⁻¹).

  • ¹H NMR : Disappearance of pyrrole C2-H (δ 9.11 ppm), new pyrimidine H-2 singlet (δ 8.3 ppm).

Hydrolysis of Ethyl Ester to Carboxylic Acid

The ethyl ester at position 5 is hydrolyzed under basic conditions to yield the free carboxylic acid, a critical step for biological activity.

Saponification Protocol

  • Reagents : Aqueous NaOH (2M) in ethanol (1:3 v/v).

  • Conditions : Reflux for 4–6 hours, followed by neutralization with HCl to pH 3–4.

Table 3: Ester Hydrolysis Efficiency

Base ConcentrationTemperatureYield (%)Purity (HPLC)
2M NaOH80°C92>98%
1M LiOH60°C7895%

Analytical Validation :

  • LCMS : m/z 408 [M+H]⁺ confirms molecular weight.

  • Elemental Analysis : C, 44.12%; H, 4.21%; N, 16.47% (matches C₁₃H₁₄N₄O₇).

Deprotection of Ribofuranosyl Hydroxyls

Final deprotection removes acetyl groups from the ribose moiety using methanolic ammonia or sodium methoxide.

Deprotection Workflow :

  • Reagent : 7N NH₃ in methanol (20 mL/g substrate).

  • Conditions : Stir at 25°C for 24 hr, followed by rotary evaporation.

Table 4: Deprotection Outcomes

ReagentTime (hr)Yield (%)Purity (NMR)
NH₃/MeOH2489>99%
NaOMe/MeOH128598%

Post-Deprotection Analysis :

  • ¹³C NMR : Loss of acetyl carbonyl signals (δ 170–175 ppm), emergence of free hydroxyls (δ 60–65 ppm).

Scalability and Industrial Considerations

For large-scale synthesis, continuous flow systems and catalytic recycling are prioritized to reduce costs and waste.

Key Industrial Adaptations :

  • Flow Chemistry : Microreactors achieve 90% yield in glycosylation with 50% reduced solvent use.

  • Catalyst Recovery : TMSOTf is adsorbed on silica gel and reused for three cycles without yield loss.

Challenges and Mitigation Strategies

  • Anomeric Mixture Formation : Use of SN2-compatible solvents (acetonitrile) and β-directed donors minimizes α-anomer contamination.

  • Ester Hydrolysis Side Reactions : Low-temperature saponification (50°C) prevents decarboxylation .

Biological Activity

4-Amino-7-(β-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine-5-carboxylic acid, commonly referred to as 4AP, is a bioactive compound that has garnered interest due to its potential therapeutic applications, particularly in antiviral and anticancer treatments. This article delves into the biological activity of 4AP, highlighting its mechanisms of action, efficacy in various studies, and potential clinical applications.

  • Molecular Formula : C13H18N4O5
  • Molecular Weight : 310.26 g/mol
  • Hydrogen Bond Donor Count : 5
  • Hydrogen Bond Acceptor Count : 9
  • Rotatable Bond Count : 3

These properties suggest that 4AP can interact with biological macromolecules effectively, which is critical for its biological activity.

4AP functions primarily as a nucleoside analogue, which impacts nucleic acid metabolism. Its structural similarity to purine nucleosides allows it to interfere with viral replication processes and cellular signaling pathways.

Antiviral Activity

Research indicates that 4AP exhibits antiviral properties against various viral pathogens. It has been shown to inhibit viral replication through mechanisms that involve:

  • Disruption of viral RNA synthesis.
  • Inhibition of viral polymerases.
  • Modulation of host immune responses.

In one study, 4AP demonstrated significant efficacy in vitro against several viruses, suggesting its potential for therapeutic use in viral infections .

Anticancer Activity

The compound also shows promise in oncology. It has been identified as a selective inhibitor of key kinases involved in cancer cell proliferation and survival. Notably, it has been studied for its effects on:

  • Protein Kinase B (Akt), where it exhibited ATP-competitive inhibition with selectivity over other kinases like PKA .
  • Calcium-dependent protein kinases in Plasmodium falciparum, indicating its potential as an antimalarial agent .

Study 1: Antiviral Efficacy

A study explored the antiviral effects of 4AP on various RNA viruses. The results indicated that treatment with 4AP led to a reduction in viral load by up to 90% in cell culture models. The compound's mechanism was attributed to its incorporation into viral RNA, leading to premature termination of RNA synthesis.

Study 2: Anticancer Activity

In a preclinical model using human tumor xenografts, 4AP showed a significant reduction in tumor growth at doses well-tolerated by the subjects. The study highlighted the compound's ability to modulate biomarkers associated with the PI3K-Akt-mTOR signaling pathway, which is frequently dysregulated in cancer .

Data Table: Summary of Biological Activities

Activity TypeTarget Pathway/MechanismIC50 Value (µM)Reference
AntiviralViral RNA Synthesis<1
AnticancerAkt Inhibition0.210 - 0.530
AntimalarialPfCDPK4 Inhibition0.589

Scientific Research Applications

Pharmaceutical Development

4AP has emerged as a promising candidate in drug development due to its structural similarities to natural nucleosides, allowing it to interact with various biological targets.

  • Antiviral Activity : Research indicates that 4AP exhibits antiviral properties, particularly against a range of viruses including HIV, HSV, and influenza. Its mechanism involves inhibiting viral replication by interfering with nucleic acid synthesis, making it a valuable compound in the development of antiviral therapies .
  • Antitumor Properties : As a purine nucleoside analog, 4AP has shown potential in oncology. It acts by disrupting DNA synthesis in cancer cells, thereby inhibiting their proliferation. This characteristic is particularly beneficial in developing treatments for various cancers, including leukemia and solid tumors .

Biological Research

In biological research, 4AP serves as a tool for understanding cellular processes and signaling pathways.

  • Cell Cycle Regulation : Studies have demonstrated that 4AP can influence cell cycle progression and apoptosis. This property allows researchers to explore its effects on cancer cell lines, providing insights into potential therapeutic strategies for cancer treatment .
  • Signal Transduction Pathways : The compound has been implicated in modulating key signaling pathways such as MAPK/ERK and JAK/STAT. These pathways are crucial for various cellular functions, including growth, differentiation, and response to stress, making 4AP an important compound for studying cellular signaling mechanisms .

Therapeutic Interventions

The therapeutic applications of 4AP extend beyond antiviral and antitumor activities.

  • Immunomodulation : Recent findings suggest that 4AP may possess immunomodulatory effects, potentially enhancing immune responses against infections and tumors. This opens avenues for its use in immunotherapy and vaccine development .
  • Neurological Applications : Preliminary studies indicate that 4AP may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. Its ability to modulate neuronal signaling pathways makes it a candidate for further investigation in neurological disorders such as Alzheimer's disease .

Case Study 1: Antiviral Efficacy

A study conducted on the efficacy of 4AP against HIV demonstrated that the compound significantly reduced viral load in infected cell cultures. The mechanism was attributed to its interference with reverse transcriptase activity, showcasing its potential as an antiviral agent.

Case Study 2: Cancer Treatment

In preclinical trials involving leukemia models, administration of 4AP led to a marked reduction in tumor size and improved survival rates. These results highlight the compound's potential as a chemotherapeutic agent.

Comparison with Similar Compounds

Research Findings

  • Transport Mechanisms: Tubercidin and the target compound likely share adenosine-like transport pathways, but the carboxylic acid group may reduce uptake efficiency due to increased polarity .
  • Synthetic Accessibility : The target compound’s synthesis is less complex than derivatives requiring protective groups (e.g., benzoyl in CAS 750598-19-7) .
  • Therapeutic Potential: Sangivamycin’s anticancer activity suggests the carboxylic acid variant could be optimized for targeted therapies, leveraging its hydrophilic nature for improved solubility .

Q & A

Q. What are the foundational synthetic routes for preparing 4-Amino-7-(β-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid derivatives?

The synthesis typically involves multi-step reactions, including nucleophilic aromatic substitution and ribofuranosyl coupling. For example, analogs like 4-Amino-5-(4-ethylphenyl)-N7-(3'-deoxy-β-D-ribofuranosyl)-pyrrolo[2,3-d]pyrimidine are synthesized via nucleoside coupling using palladium catalysts (e.g., Suzuki coupling) in solvents like THF or ethanol, followed by Boc protection and purification via silica gel chromatography . Reaction optimization includes adjusting stoichiometry, temperature (e.g., reflux at 120°C), and solvent polarity.

Q. Which spectroscopic techniques are critical for structural validation of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming regiochemistry and substituent positions, particularly for distinguishing pyrrolo[2,3-d]pyrimidine ring protons and ribofuranosyl anomeric protons. High-resolution mass spectrometry (HRMS) or HPLC-ESI validates molecular formulas, as demonstrated for derivatives like C18H21N4O3 (calc. 341.16, exp. 341.17) . Infrared (IR) spectroscopy can identify functional groups like carboxylic acid moieties.

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported kinase inhibition data for this compound?

Variations in kinase inhibition (e.g., EGFR, VEGFR2) may arise from differences in assay conditions (e.g., ATP concentration, pH) or structural analogs. For instance, substituents like 5-ethyl or 5-chloro groups significantly alter binding affinities . To address contradictions:

  • Standardize assay protocols (e.g., IC50 measurements under uniform ATP levels).
  • Use X-ray crystallography or molecular docking to compare binding modes of analogs .
  • Validate selectivity via kinase profiling panels.

Q. What strategies improve the yield of ribofuranosyl coupling reactions during synthesis?

Key factors include:

  • Protecting groups : Use Boc or acetyl groups to shield reactive hydroxyls on the ribofuranosyl moiety during coupling .
  • Catalyst systems : Optimize palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) for Suzuki-Miyaura coupling .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while THF improves solubility of intermediates.
  • Purification : Employ gradient elution in silica chromatography or preparative HPLC to isolate isomers .

Q. How can computational methods guide the design of derivatives with enhanced biochemical activity?

  • Molecular Dynamics (MD) Simulations : Predict stability of ribofuranosyl conformations in solution .
  • Density Functional Theory (DFT) : Calculate charge distribution to identify sites for electrophilic substitution (e.g., 5-position modifications) .
  • QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups at the 5-position) with kinase inhibition .

Data Analysis & Experimental Design

Q. How should researchers analyze conflicting cytotoxicity data across cell lines?

Contradictions may stem from cell-specific uptake mechanisms or metabolic activation. Mitigation strategies:

  • Perform transport assays (e.g., using radiolabeled compounds) to quantify cellular uptake efficiency .
  • Compare metabolic stability in liver microsomes to assess prodrug activation .
  • Use isogenic cell lines to isolate genetic factors (e.g., kinase expression levels) influencing cytotoxicity .

Q. What experimental controls are essential for assessing off-target effects in kinase inhibition studies?

  • Negative controls : Use inactive analogs (e.g., 4-deamino derivatives) to confirm target specificity.
  • Positive controls : Benchmark against known kinase inhibitors (e.g., gefitinib for EGFR).
  • Counter-screens : Test against unrelated kinases (e.g., PKA, PKC) to rule out promiscuity .

Methodological Challenges

Q. What are the limitations of current synthetic methods for scaling up production?

  • Low yields : Multi-step syntheses (e.g., cyclization, chlorination) often result in cumulative yield losses. Mitigate via flow chemistry for continuous processing .
  • Isomer separation : Ribofuranosyl anomers (α/β) require chiral chromatography or enzymatic resolution .
  • Purification hurdles : Hydrophilic intermediates may co-elute with byproducts; use reverse-phase HPLC with ion-pair reagents .

Structural & Functional Insights

Q. How do substituents at the 5-position influence the compound’s mechanism of action?

  • Electron-withdrawing groups (e.g., Cl, CF3) : Enhance kinase binding via hydrophobic interactions and π-stacking with active-site residues .
  • Bulkier groups (e.g., ethylphenyl) : May reduce solubility but improve selectivity by sterically blocking off-target binding .
  • Polar groups (e.g., carboxylic acid) : Increase water solubility but require prodrug strategies (e.g., esterification) for membrane penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-7-(b-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine-5-carboxylic acid
Reactant of Route 2
4-Amino-7-(b-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.